Cas no 29237-10-3 (3-Bromo-4-methoxy-2-methylaniline)

3-Bromo-4-methoxy-2-methylaniline is a halogenated aniline derivative with a methoxy and methyl substituent, offering versatile reactivity for synthetic applications. Its bromine atom at the 3-position enables further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the electron-donating methoxy group enhances its utility in electrophilic aromatic substitutions. The compound’s well-defined structure and stability make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex heterocycles or fine-tuning bioactive molecules. The methyl group at the 2-position contributes to steric and electronic modulation, broadening its applicability in tailored organic transformations. Suitable for controlled reactions under standard conditions.
3-Bromo-4-methoxy-2-methylaniline structure
29237-10-3 structure
Product Name:3-Bromo-4-methoxy-2-methylaniline
CAS No:29237-10-3
MF:C8H10BrNO
MW:216.07510137558
MDL:MFCD17676549
CID:2928053
PubChem ID:46941358
Update Time:2025-06-10

3-Bromo-4-methoxy-2-methylaniline Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-4-methoxy-2-methylaniline
    • Benzenamine, 3-bromo-4-methoxy-2-methyl-
    • BB 0262744
    • 3-Bromo-4-methoxy-2-methylaniline
    • MDL: MFCD17676549
    • Inchi: 1S/C8H10BrNO/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4H,10H2,1-2H3
    • InChI Key: UTEPYBWRDYWTJH-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1C)N)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 131
  • XLogP3: 2.3
  • Topological Polar Surface Area: 35.2

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Additional information on 3-Bromo-4-methoxy-2-methylaniline

3-Bromo-4-methoxy-2-methylaniline (CAS No. 29237-10-3): An Overview of Its Properties, Applications, and Recent Research Developments

3-Bromo-4-methoxy-2-methylaniline (CAS No. 29237-10-3) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, which include a bromine atom, a methoxy group, and a methyl group attached to an aniline framework. These functional groups endow the compound with a range of chemical properties that make it valuable for various applications.

The molecular formula of 3-Bromo-4-methoxy-2-methylaniline is C9H11BrNO2, and its molecular weight is approximately 219.09 g/mol. The compound is typically synthesized through a series of well-documented chemical reactions, including bromination, methylation, and nitration processes. The specific synthetic routes can vary depending on the desired purity and yield, but common methods involve the use of bromine or brominating agents, followed by methylation with methyl iodide or dimethyl sulfate.

In terms of physical properties, 3-Bromo-4-methoxy-2-methylaniline is a solid at room temperature with a melting point ranging from 75 to 78°C. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dichloromethane. The compound's UV/Vis spectrum shows characteristic absorption bands that can be used for its identification and quantification in analytical methods.

The chemical reactivity of 3-Bromo-4-methoxy-2-methylaniline is influenced by its functional groups. The presence of the bromine atom makes it an excellent substrate for various substitution reactions, including nucleophilic substitution and cross-coupling reactions. The methoxy group can participate in ether cleavage reactions under acidic conditions, while the aniline moiety can undergo electrophilic aromatic substitution reactions. These properties make the compound a valuable intermediate in the synthesis of more complex molecules.

In the realm of medicinal chemistry, 3-Bromo-4-methoxy-2-methylaniline has been explored as a starting material for the synthesis of bioactive compounds. Recent studies have focused on its potential as a precursor for the development of novel drugs targeting various diseases. For instance, researchers have synthesized derivatives of this compound that exhibit potent anti-inflammatory and anticancer activities. One notable study published in the *Journal of Medicinal Chemistry* reported the synthesis of a series of 3-bromoanilines that demonstrated significant inhibition of cancer cell proliferation in vitro.

Beyond medicinal applications, 3-Bromo-4-methoxy-2-methylaniline has found use in materials science and polymer chemistry. Its ability to undergo cross-coupling reactions makes it suitable for the preparation of functional polymers and copolymers with tailored properties. These materials have potential applications in areas such as electronic devices, coatings, and adhesives. A recent study in *Macromolecules* described the synthesis of a copolymer containing 3-Bromo-4-methoxy-2-methylaniline units that exhibited excellent thermal stability and mechanical strength.

The environmental impact of 3-Bromo-4-methoxy-2-methylaniline is also an important consideration. While the compound itself is not classified as hazardous under current regulations, its production and use should be conducted with appropriate safety measures to minimize environmental exposure. Researchers are actively investigating more sustainable synthetic methods to reduce the ecological footprint associated with its production.

In conclusion, 3-Bromo-4-methoxy-2-methylaniline (CAS No. 29237-10-3) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and chemical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new possibilities for this compound, it is likely to play an increasingly important role in various scientific and industrial fields.

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